2-Indolinone, 3,3-diallyl-1-phenyl- is a compound belonging to the indolinone family, characterized by its unique structural features that include a phenyl group and two allyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of 2-Indolinone, 3,3-diallyl-1-phenyl- can be traced back to various organic synthesis methods that utilize starting materials such as indolinones and allyl halides. Its derivatives have been investigated for their biological properties, particularly in cancer research and other therapeutic areas .
This compound is classified under the category of indolinones, which are bicyclic compounds containing a fused indole and a carbonyl group. Indolinones are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The synthesis of 2-Indolinone, 3,3-diallyl-1-phenyl- typically involves multi-step organic reactions. A common approach includes:
The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity. For instance, reactions may be conducted in solvents like dimethylformamide or ethanol at elevated temperatures (e.g., 90 °C) for several hours .
The molecular structure of 2-Indolinone, 3,3-diallyl-1-phenyl- can be represented as follows:
The structure features a central indolinone ring with two allyl groups attached at the 3-position and a phenyl group at the 1-position.
The compound's structural data can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of specific functional groups and molecular integrity.
2-Indolinone, 3,3-diallyl-1-phenyl- exhibits reactivity typical of indolinones. Key reactions include:
In laboratory settings, these reactions are often optimized for conditions such as temperature, solvent type, and reaction time to maximize product yields and minimize side products .
The mechanism of action for compounds like 2-Indolinone, 3,3-diallyl-1-phenyl- often involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that derivatives of indolinones show varying degrees of activity against different cancer cell lines, with some exhibiting significant cytotoxic effects at low micromolar concentrations .
Relevant data on boiling points and melting points are often determined experimentally but specific values for this compound may not be widely reported in literature.
2-Indolinone, 3,3-diallyl-1-phenyl- has potential applications in various fields:
The indolinone core represents a privileged scaffold in medicinal chemistry, with its history deeply rooted in natural product isolation and synthetic innovations. The 2-indolinone structure—a fusion of benzene and pyrrolin-2-one rings—emerged as a pharmacologically significant entity following the development of the Fischer indole synthesis in the late 19th century [1] [9]. Early derivatives gained attention for their diverse bioactivities, exemplified by natural products like hypaphorine (an indolinone alkaloid with antihyperglycemic properties) and synthetic analogs such as sunitinib, an FDA-approved 3-substituted indolinone kinase inhibitor [1] [9]. The specific incorporation of a phenyl group at the N1-position (yielding 1-phenyl-2-indolinone) arose from structure-activity relationship (SAR) studies targeting estrogen receptors and tubulin polymerization in the 1990s–2000s [9]. These investigations revealed that N1-arylation enhanced target affinity and metabolic stability compared to unsubstituted indolinones. 3,3-Diallyl-1-phenyl-2-indolinone (C₂₀H₁₉NO; PubChem CID: 29395) represents a structurally refined iteration within this lineage, where the 3,3-diallyl substitution pattern was strategically explored to modulate electronic properties and conformational flexibility [2] [10]. Its synthesis typically employs acid-catalyzed Friedel-Crafts alkylation or palladium-mediated coupling, building upon classical methods like the Meyer-Leppin reaction [4].
Table 1: Key Structural Milestones in Indolinone-Based Drug Discovery
Time Period | Structural Innovation | Representative Compound | Primary Therapeutic Focus |
---|---|---|---|
Late 1800s | Fischer indolization | Simple 2-indolinones | Synthetic intermediates |
1980s-1990s | 3-Monoalkyl/3,3-Dialkyl | Sunitinib analogs | Kinase inhibition (Cancer) |
1990s-2000s | N1-Aryl substitution | Pipendoxifene | Estrogen receptor modulation |
2000s-Present | 3,3-Diallyl substitution | 3,3-Diallyl-1-phenyl-2-indolinone | Multi-target agents |
The 3,3-diallyl moiety imparts distinct physicochemical and steric properties that differentiate it from other 3-substituted indolinones. Key structural attributes include:
Experimental data from corrosion inhibition studies (where structurally related indolin-2-ones adsorb onto metal surfaces via electron donation) corroborate the electronic impact of allyl groups. Inhibitors featuring allyl-substituted indolinones exhibit superior surface coverage and charge-transfer capacity compared to propargyl or alkyl variants due to optimized HOMO distribution [3].
Table 2: Impact of 3-Substituents on Indolinone Core Properties
3-Substituent Type | Conformational Flexibility | C3 Electronic Effect | Steric Demand | Target Versatility |
---|---|---|---|---|
3,3-Dimethyl | Low | Weakly electron-donating | Moderate | Low |
3-Monoallyl | Medium | Moderately electron-donating | Moderate | Medium |
3,3-Diallyl | High | Strongly electron-donating | High | High |
3,3-Diphenyl | Low | Weakly electron-donating | Very High | Low |
3,3-Diallyl-1-phenyl-2-indolinone exemplifies a multi-target-directed ligand (MTDL) scaffold, capable of simultaneous engagement with pathogenic pathways:
Pharmacodynamic models highlight the scaffold’s time-dependent bactericidal effects in mycobacteria and synergy with chemotherapeutics in oncology [5] [4]. Its utility in hybrid molecule design is evidenced by indolinone-imidazolone conjugates (e.g., AIHI), where allyl groups enhance corrosion inhibition—a proxy for target adsorption capacity—via electron donation to metal surfaces [3]. This principle translates to enhanced target affinity in biological systems.
Table 3: Biological Targets and Activities of 3,3-Disubstituted Indolinones
Therapeutic Area | Molecular Target | Observed Activity | Structural Determinants |
---|---|---|---|
Oncology | eIF2α/Translation initiation | Inhibition of ternary complex formation | 3,3-Disubstitution; N1-Aryl group |
Infectious Diseases | Mtb undefined targets | Bactericidal kinetics (Time-dependence) | C3 Lipophilic groups; 2-Phenyl ring |
Neuroinflammation | ASIC1/COX-2 | Channel blockade; COX-2 IC₅₀ ~0.1 µM | Allyl-derived H-bonding capacity |
Metabolic Disorders | α-Glucosidase | Competitive inhibition | Electron-rich C3 environment |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 14680-51-4